molecular formula C8H6ClF2NO2 B13696404 4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride CAS No. 109888-64-4

4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride

Cat. No.: B13696404
CAS No.: 109888-64-4
M. Wt: 221.59 g/mol
InChI Key: XLWKZPMZTRDSMK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a difluoromethoxy group, a hydroxybenzimidoyl moiety, and a chloride atom, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common synthetic route starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. This intermediate is then oxidized and subjected to N-acylation to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. For example, using sodium hydroxide as an alkali in the final step can be more economical and safer compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloride atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Roflumilast: A second-generation PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

    Piclamilast: Another PDE-4 inhibitor with similar structural features.

Uniqueness

4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds .

Properties

CAS No.

109888-64-4

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

4-(difluoromethoxy)-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H6ClF2NO2/c9-7(12-13)5-1-3-6(4-2-5)14-8(10)11/h1-4,8,13H

InChI Key

XLWKZPMZTRDSMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)OC(F)F

Origin of Product

United States

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